molecular formula C21H23F3N2O2 B6008340 N-{[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]methyl}-1-naphthamide

N-{[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]methyl}-1-naphthamide

Número de catálogo B6008340
Peso molecular: 392.4 g/mol
Clave InChI: DDGMUCYROLWYMC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]methyl}-1-naphthamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of B-cell malignancies. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell receptor signaling. The inhibition of BTK by TAK-659 has been shown to disrupt B-cell receptor signaling and induce apoptosis in B-cell malignancies.

Mecanismo De Acción

TAK-659 selectively inhibits BTK, a tyrosine kinase that plays a critical role in B-cell receptor signaling. BTK is activated upon binding of the B-cell receptor to its antigen, leading to downstream signaling events that promote B-cell survival and proliferation. Inhibition of BTK by TAK-659 disrupts this signaling pathway, leading to the induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
TAK-659 has been shown to inhibit BTK activity in B-cells in vitro and in vivo. In preclinical models of B-cell malignancies, TAK-659 has been shown to induce apoptosis and inhibit tumor growth. TAK-659 has also been shown to reduce the levels of circulating B-cells in preclinical models and in clinical trials.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of TAK-659 is its selectivity for BTK, which reduces the risk of off-target effects. TAK-659 has also shown efficacy in preclinical models of B-cell malignancies, making it a promising candidate for further development. However, TAK-659 has limitations in terms of its oral bioavailability and pharmacokinetics, which may limit its clinical utility.

Direcciones Futuras

For research on TAK-659 include:
1. Further preclinical studies to better understand the mechanism of action and efficacy of TAK-659 in B-cell malignancies.
2. Clinical trials to evaluate the safety and efficacy of TAK-659 in patients with B-cell malignancies.
3. Development of more potent and selective BTK inhibitors.
4. Combination therapy with other agents to enhance the efficacy of TAK-659.
5. Exploration of the potential use of TAK-659 in other B-cell disorders, such as autoimmune diseases.
In conclusion, TAK-659 is a promising small molecule inhibitor that selectively targets BTK and has shown efficacy in preclinical models of B-cell malignancies. Further research is needed to better understand its mechanism of action and potential clinical utility.

Métodos De Síntesis

The synthesis of TAK-659 involves the reaction of 1-naphthylamine with 4,4,4-trifluorobutanoyl chloride in the presence of triethylamine to form the intermediate 1-(4,4,4-trifluorobutanoyl)-1-naphthylamine. The intermediate is then reacted with 3-piperidinemethanol in the presence of 1,1'-carbonyldiimidazole to form the final product, TAK-659.

Aplicaciones Científicas De Investigación

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. In these studies, TAK-659 has been shown to induce apoptosis and inhibit B-cell receptor signaling, leading to the suppression of tumor growth.

Propiedades

IUPAC Name

N-[[1-(4,4,4-trifluorobutanoyl)piperidin-3-yl]methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N2O2/c22-21(23,24)11-10-19(27)26-12-4-5-15(14-26)13-25-20(28)18-9-3-7-16-6-1-2-8-17(16)18/h1-3,6-9,15H,4-5,10-14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGMUCYROLWYMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCC(F)(F)F)CNC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.